molecular formula C14H12ClN3O B1428743 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 924909-17-1

4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1428743
M. Wt: 273.72 g/mol
InChI Key: HLSOCIKLODRQFV-UHFFFAOYSA-N
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Description

“4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine” is a chemical compound with the molecular formula C15H13ClN2O and a molecular weight of 272.73 . It is also known by its English name “4-Chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrrolo[2,3-b]pyridine” and has a CAS number of 1313714-51-0 .


Molecular Structure Analysis

The experimental charge density distribution in similar pyrrolopyridine compounds has been carried out using high-resolution X-ray diffraction data . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established by (3, −1) bond critical points associated with relatively large electron densities .


Chemical Reactions Analysis

While specific chemical reactions involving “4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine” are not available, it’s important to note that reactions at the benzylic position are common in organic chemistry .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 440.4±40.0 °C and a predicted density of 1.24±0.1 g/cm3 . It also has a pKa value of 4.37±0.30 (Predicted) .

Scientific Research Applications

Synthesis and Characterization

4-Chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine has been utilized in various synthetic and characterization studies. The research includes the synthesis of derivatives and analogues, exploring their chemical properties and crystalline structures. For example, Quiroga et al. (1999) examined the synthesis of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, revealing details about their crystal structures and tautomeric forms (Quiroga et al., 1999). Similarly, Dorn and Ozegowski (1982) conducted a synthesis of 4,7-dihydro-4-oxo-1H-pyrazolo[3,4-b]pyridine, providing insights into the structural characteristics of these compounds (Dorn & Ozegowski, 1982).

Biological Evaluation

The biological evaluation of C-4 substituted pyrazolo[3,4-b]pyridine nucleosides, involving 4-chloro-1H-pyrazolo[3,4-b]pyridine, has been conducted to assess their activity. Sanghvi et al. (1989) synthesized and evaluated a series of these nucleosides, contributing to the understanding of their potential biological applications (Sanghvi et al., 1989).

Corrosion Inhibition

The application of pyrazolopyridine derivatives in corrosion inhibition has been explored. Dandia et al. (2013) synthesized various derivatives using ultrasonic irradiation and evaluated their effectiveness in protecting mild steel in acidic environments (Dandia et al., 2013).

Supramolecular Structures

Research on the hydrogen-bonded supramolecular structures of pyrazolo[3,4-b]pyridine derivatives, including 4-methoxybenzyl variants, has been conducted. Studies by Trilleras et al. (2008) and Quiroga et al. (2012) provided valuable insights into the molecular arrangements and hydrogen-bonded networks of these compounds (Trilleras et al., 2008), (Quiroga et al., 2012).

Synthesis of Heterocyclic Compounds

The role of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine in the synthesis of various heterocyclic compounds, such as xanthone analogues and furo[3,4-c]pyridin-3-ones, has been explored in studies by Eller et al. (2006) and Arustamova & Piven (2013) (Eller et al., 2006), (Arustamova & Piven, 2013).

Future Directions

Pyridine scaffolds, like the one in “4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine”, have been detected in most relevant drug molecules, providing a great possibility for treatment . They have a wide range of applications in medicinal chemistry and are also useful in material science because of their structural character . This suggests that there could be potential future directions in exploring the medicinal and material science applications of this compound.

properties

IUPAC Name

4-chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c1-19-11-4-2-10(3-5-11)9-18-14-12(8-17-18)13(15)6-7-16-14/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSOCIKLODRQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=NC=CC(=C3C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301175188
Record name 4-Chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine

CAS RN

924909-17-1
Record name 4-Chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924909-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(4-Methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol (759 mg) was dissolved in phosphorus oxychloride (6 mL). The resulting mixture was stirred at 70° C. for 1 hour. The reaction solution was concentrated under reduced pressure. The residue was diluted with ethyl acetate and carefully washed with a sodium bicarbonate solution. The organic layer was dried (using sodium sulfate), and the drying agent was removed by filtration. The filtrate was concentrated under reduced pressure. The obtained residue was purified by silica-gel column chromatography (hexane/ethyl acetate=5/0 to 3/1) to give 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (568 mg, yield: 70%) as a colorless solid.
Quantity
759 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TP Matthews, S Klair, S Burns, K Boxall… - Journal of medicinal …, 2009 - ACS Publications
Checkpoint kinase 1 (CHK1) is an oncology target of significant current interest. Inhibition of CHK1 abrogates DNA damage-induced cell cycle checkpoints and sensitizes p53 deficient …
Number of citations: 48 pubs.acs.org

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